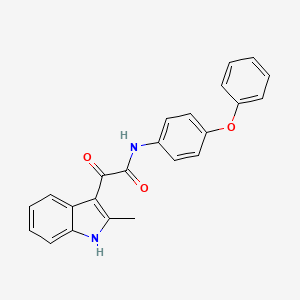

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide

Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a complex organic compound with a unique structure that includes an indole ring, a phenoxyphenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-15-21(19-9-5-6-10-20(19)24-15)22(26)23(27)25-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14,24H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBZGUBLQTSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting indole derivative is then subjected to further reactions to introduce the methyl group at the 2-position and the oxo group at the 3-position.

The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound. The final step involves the formation of the acetamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated benzene compounds and phenol derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.0 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (breast cancer) | 20.5 | Inhibition of cell proliferation |

| A549 (lung cancer) | 18.7 | Cell cycle arrest at G1 phase |

These results indicate that the compound may interfere with critical cellular processes leading to cancer cell death, primarily through apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits promising antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) against common bacteria has been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 256 |

| Staphylococcus aureus | 128 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Case Studies and Research Findings

- Anticancer Evaluation : A study investigated the effects of this compound on human cancer cell lines, revealing its potential to induce apoptosis and inhibit proliferation in breast and lung cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the mechanism of action through mitochondrial pathways.

- Antimicrobial Testing : Another research focused on the antimicrobial properties of this compound against various bacterial strains. The study employed disk diffusion methods and broth microdilution techniques to determine the effectiveness of the compound, highlighting its potential as a new antimicrobial agent.

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of similar indole derivatives has provided insights into how modifications can enhance biological activity. This ongoing research aims to optimize the structure of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide for improved efficacy against cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The acetamide moiety can also play a role in the compound’s overall biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but lacks the methyl group at the 2-position and the phenoxy group.

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but lacks the phenoxy group.

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide: Similar structure but lacks the methyl group at the 2-position.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both the methyl group at the 2-position of the indole ring and the phenoxyphenyl group

Biological Activity

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide, with the CAS number 852369-36-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known for its diverse pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is , and its molecular weight is approximately 370.40 g/mol. The compound's structure includes an indole ring, an acetamide functional group, and a phenoxyphenyl moiety, contributing to its unique chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including colon and lung cancer cells . The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

- Antimicrobial Properties : The compound has potential antimicrobial effects, which are common among indole derivatives. Its structure allows interaction with bacterial enzymes or cellular components, potentially disrupting their function.

- Anti-inflammatory Effects : Indole compounds are known to exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and mediators . This activity may be beneficial in treating inflammatory diseases.

- Analgesic Properties : Some studies suggest that compounds with similar structures may also provide analgesic effects, potentially through modulation of pain pathways in the central nervous system .

The mechanism of action for 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide involves several biochemical interactions:

- Enzyme Inhibition : The indole moiety can interact with various enzymes, potentially acting as an inhibitor for targets involved in cancer progression or inflammation.

- Receptor Modulation : This compound may bind to specific receptors, influencing cellular responses that lead to therapeutic effects.

Case Studies

- Antitumor Efficacy : A study focused on similar indole derivatives demonstrated their efficacy against colorectal carcinoma, suggesting that modifications to the indole structure could enhance anticancer activity .

- Antimicrobial Screening : In vitro assays have shown that related compounds exhibit activity against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

- Inflammation Models : Experimental models have highlighted the anti-inflammatory properties of related compounds, showing reduced levels of inflammatory markers upon treatment .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.